

Technical Monograph: 3-Chloro-N-(2-nitrophenyl)propanamide

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Compound of Interest

Compound Name: 3-chloro-N-(2-nitrophenyl)propanamide

CAS No.: 2790-97-8

Cat. No.: B2412744

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A Bifunctional Synthron for N-Heterocyclic Scaffolds[1] Executive Summary

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) represents a critical intermediate in the synthesis of fused nitrogen heterocycles, specifically the quinoxalinone and dihydroquinolinone classes.[1] As a bifunctional molecule featuring an electrophilic alkyl chloride and a reducible nitroarene, it serves as a "masked" nucleophile-electrophile system.[1]

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in pharmaceutical development. It moves beyond standard catalog data to offer process-chemistry insights required for scalable synthesis and downstream derivatization.[1]

Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	3-chloro-N-(2-nitrophenyl)propanamide
CAS Registry Number	2790-97-8
Molecular Formula	C ₉ H ₉ ClN ₂ O ₃
Molecular Weight	228.63 g/mol
SMILES	ClCCC(=O)Nc1ccccc1[O-]
Appearance	Pale yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF, DCM; Insoluble in Water

Electronic Characterization

The molecule is defined by two competing electronic domains:[1]

- The Amide Linkage: The amide nitrogen is significantly deactivated by the ortho-nitro group (strong electron-withdrawing group, EWG), reducing its nucleophilicity and making the amide bond susceptible to base-catalyzed hydrolysis if not handled correctly.[1]
- The

-Chloro Chain: The terminal alkyl chloride is a moderate electrophile.[1] It is positioned perfectly for intramolecular cyclization reactions post-reduction of the nitro group.[1]

Synthetic Methodology

The Challenge of Ortho-Nitroanilines

Synthesizing this amide is not trivial due to the low nucleophilicity of 2-nitroaniline.[1] The electron-withdrawing nitro group pulls density from the amine, and the steric bulk at the ortho position hinders attack. Standard Schotten-Baumann conditions (aqueous base) often fail or give low yields due to competitive hydrolysis of the acid chloride.

Optimized Protocol: Anhydrous Acylation To ensure high conversion, the reaction must be driven by a strong electrophile (3-chloropropanoyl chloride) in an anhydrous environment with a

non-nucleophilic base.

Step-by-Step Experimental Protocol

Reagents:

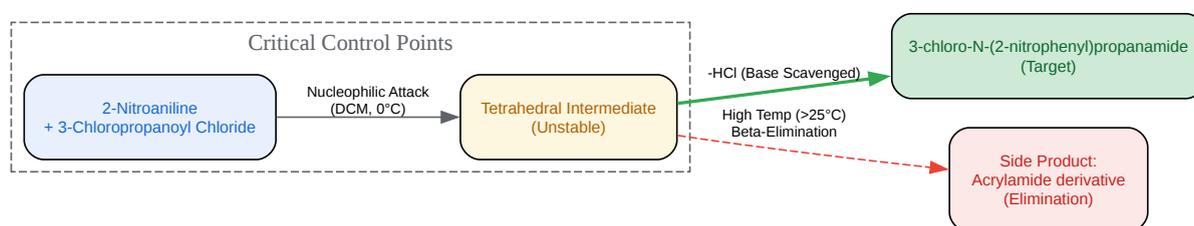
- Substrate: 2-Nitroaniline (1.0 equiv)
- Reagent: 3-Chloropropanoyl chloride (1.1 equiv)[1]
- Base: Triethylamine (TEA) or Pyridine (1.2 equiv)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

- Preparation: Charge a flame-dried 3-neck flask with 2-nitroaniline and anhydrous DCM under nitrogen atmosphere.
- Base Addition: Add TEA via syringe. The solution may darken slightly. Cool the mixture to 0°C.
- Acylation: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: This reaction is exothermic.[1] Control internal temperature < 5°C to prevent bis-acylation or elimination to acrylamide.[1]
- Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]
- Workup (Critical):
 - Quench with cold 1M HCl (removes unreacted amine and TEA).[1]
 - Wash organic layer with Sat.[1] NaHCO₃ (removes acidic byproducts).[1]
 - Wash with Brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical "decision point" where the molecule can either degrade (hydrolysis) or form the target product.



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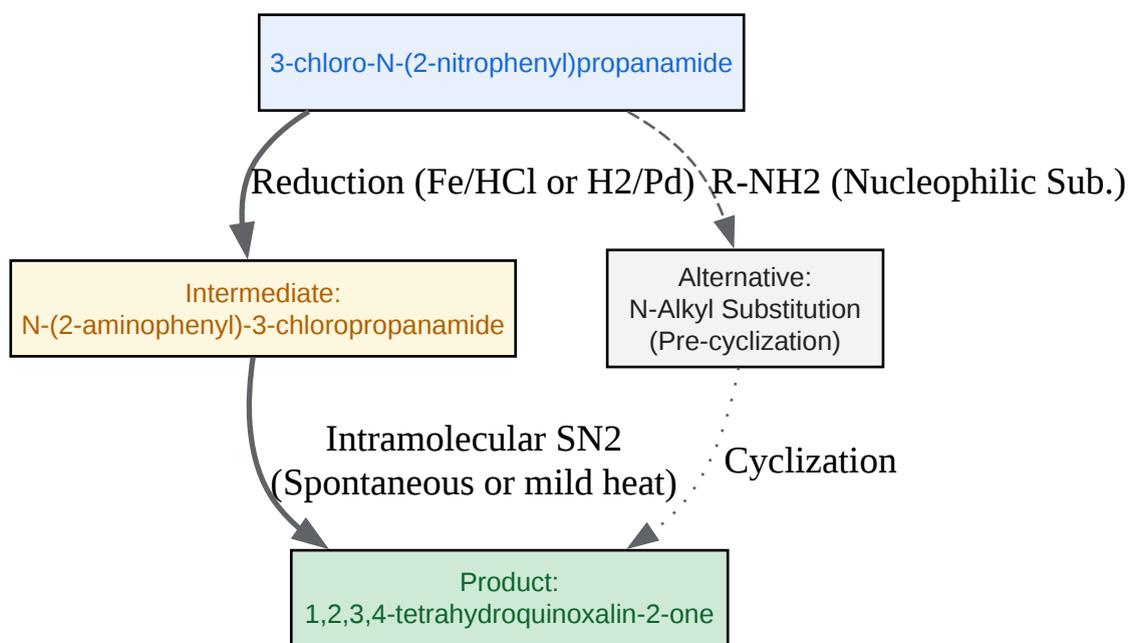
Figure 1: Synthetic workflow emphasizing temperature control to avoid beta-elimination side products.

Reactivity Profile & Downstream Applications

The primary value of **3-chloro-N-(2-nitrophenyl)propanamide** lies in its ability to undergo Reductive Cyclization.[1] This is a cascade sequence used to generate 3,4-dihydroquinoxalin-2(1H)-ones, a scaffold found in various bioactive compounds (e.g., glutamate receptor antagonists, kinase inhibitors).

Pathway: The "Reduction-Cyclization" Cascade[1]

- Step 1: Nitro Reduction. The nitro group is reduced to an amine (aniline) using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
- Step 2: Intramolecular Alkylation. The newly formed primary amine attacks the terminal alkyl chloride (intramolecular S_N2).[1]
- Result: Formation of a 6-membered heterocycle (Quinoxalinone).[1]



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Figure 2: The dominant application pathway transforming the linear amide into a fused heterocycle.

Safety & Handling

- Lachrymator Warning: The starting material, 3-chloropropanoyl chloride, is a potent lachrymator and causes severe skin burns.[1] All transfers must occur in a fume hood.[1]
- Nitroaniline Toxicity: 2-nitroaniline is toxic if inhaled or absorbed through the skin (methemoglobinemia risk).[1] Double-gloving (Nitrile) is recommended.[1]
- Waste Disposal: Chlorinated organic waste.[1] Do not mix with strong alkalis as this may induce rapid polymerization of acrylamide byproducts.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101068, 3-Chloro-2-nitroaniline (Precursor Analysis). Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of Quinoxalinones via Reductive Cyclization. (General Methodology Reference). Retrieved from [\[Link\]](#)

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Sources

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